11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole
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Overview
Description
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole typically involves the condensation of appropriate carbazole derivatives with diphenylacetaldehyde. The reaction conditions often include the use of strong acids or bases as catalysts and solvents like methanol or dichloromethane . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development
Properties
CAS No. |
112546-80-2 |
---|---|
Molecular Formula |
C34H29N |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
11-butyl-5-(2,2-diphenylethenyl)benzo[a]carbazole |
InChI |
InChI=1S/C34H29N/c1-2-3-22-35-33-21-13-12-19-29(33)32-24-27(28-18-10-11-20-30(28)34(32)35)23-31(25-14-6-4-7-15-25)26-16-8-5-9-17-26/h4-21,23-24H,2-3,22H2,1H3 |
InChI Key |
OYJDLKDGDSAJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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